REACTION_CXSMILES
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[Cl-].[Al+3].[Cl-].[Cl-].[CH2:5]([C:7]1[CH:12]=[CH:11][C:10]([OH:13])=[CH:9][CH:8]=1)[CH3:6].[Cl:14][C:15]1[CH:23]=[CH:22][C:18]([C:19](Cl)=[O:20])=[CH:17][CH:16]=1.Cl>ClC(Cl)C(Cl)Cl>[Cl:14][C:15]1[CH:23]=[CH:22][C:18]([C:19](=[O:20])[C:9]2[CH:8]=[C:7]([CH2:5][CH3:6])[CH:12]=[CH:11][C:10]=2[OH:13])=[CH:17][CH:16]=1 |f:0.1.2.3|
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Name
|
|
Quantity
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267 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
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122.1 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
140 mL
|
Type
|
reactant
|
Smiles
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ClC1=CC=C(C(=O)Cl)C=C1
|
Name
|
|
Quantity
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800 mL
|
Type
|
solvent
|
Smiles
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ClC(C(Cl)Cl)Cl
|
Name
|
ice
|
Quantity
|
600 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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UNSPECIFIED
|
Setpoint
|
105 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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on cooling
|
Type
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ADDITION
|
Details
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was added slowly
|
Type
|
CUSTOM
|
Details
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A vigorous reaction
|
Type
|
CUSTOM
|
Details
|
The remaining material was separated
|
Type
|
EXTRACTION
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Details
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the aqueous fraction extracted twice with chloroform (200 ml.)
|
Type
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CUSTOM
|
Details
|
the combined organic layers evaporated to a dark oil which
|
Type
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DISTILLATION
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Details
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was distilled in vacuo
|
Type
|
CUSTOM
|
Details
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giving two main fractions
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Type
|
CUSTOM
|
Details
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B (17.4 g) 150°-160° C.
|
Type
|
CUSTOM
|
Details
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C (110.8 g) 160°-168° C.
|
Type
|
CUSTOM
|
Details
|
The title compound was crystallised
|
Type
|
TEMPERATURE
|
Details
|
by cooling to -20° C.
|
Type
|
CUSTOM
|
Details
|
recrystallised from n-hexane at 0° C.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C(C1=C(C=CC(=C1)CC)O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |